molecular formula C29H34N2O8 B13401491 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B13401491
M. Wt: 538.6 g/mol
InChI Key: AUPKCQXNRAZESL-UHFFFAOYSA-N
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Description

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that incorporates fluorenylmethyloxycarbonyl (Fmoc) as a protecting group. This compound is used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine. The Fmoc group is known for its ability to protect amino acids during peptide synthesis, allowing for the creation of complex peptide sequences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS). This method uses a solid polymeric support to anchor the growing peptide chain, allowing for the sequential addition of amino acids. The Fmoc group is used to protect the amino group of the amino acids, while the tert-butyl (OtBu) group protects the side chain of aspartic acid.

    Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group.

    Coupling: The protected amino acid is coupled to the growing peptide chain on the solid support.

    Deprotection: The Fmoc group is removed using a base such as piperidine, exposing the amino group for the next coupling step.

    Cleavage: The completed peptide is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA), which also removes the OtBu protecting group.

Industrial Production Methods

In industrial settings, the synthesis of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for high-throughput production of peptides. The use of greener solvents and optimized reaction conditions can reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc and OtBu groups.

    Coupling: Formation of peptide bonds with other amino acids.

    Substitution: Replacement of protecting groups with other functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, TFA for OtBu removal.

    Coupling: Carbodiimides such as DIC or EDC, often in the presence of HOBt or HOAt to enhance coupling efficiency.

    Substitution: Various nucleophiles can be used to replace protecting groups.

Major Products

The major products formed from these reactions are the desired peptides with specific sequences and functionalities. The removal of protecting groups yields the free amino acids ready for further reactions or applications .

Scientific Research Applications

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH involves the protection and deprotection of amino acids during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the OtBu group protects the side chain of aspartic acid. The deprotection steps expose the functional groups, allowing for the formation of peptide bonds and the creation of the desired peptide sequence .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Asp(OtBu)-OH: Similar structure but lacks the serine and Psi(Me,Me)pro modifications.

    Fmoc-Ser(Psi(Me,Me)pro)-OH: Similar structure but lacks the aspartic acid and OtBu protection.

    Fmoc-Asp(OtBu)-Ser-OH: Similar structure but lacks the Psi(Me,Me)pro modification.

Uniqueness

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is unique due to its specific combination of protecting groups and modifications, which allow for precise control over peptide synthesis and the creation of complex peptide sequences. The Psi(Me,Me)pro modification provides additional stability and functionality, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O8/c1-28(2,3)39-24(32)14-22(25(33)31-23(26(34)35)16-38-29(31,4)5)30-27(36)37-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,30,36)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPKCQXNRAZESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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